molecular formula C16H16O2 B14743656 2-Benzylphenyl glycidyl ether CAS No. 2461-43-0

2-Benzylphenyl glycidyl ether

Cat. No.: B14743656
CAS No.: 2461-43-0
M. Wt: 240.30 g/mol
InChI Key: WFRNIUYOWYOGTG-UHFFFAOYSA-N
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Description

2-Benzylphenyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. These compounds are characterized by the presence of an epoxide group attached to an ether linkage. This compound is particularly notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylphenyl glycidyl ether typically involves the reaction of 2-benzylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes intramolecular cyclization to form the glycidyl ether.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylphenyl glycidyl ether undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed:

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted ethers, amines, thiols, etc.

Scientific Research Applications

2-Benzylphenyl glycidyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of epoxy resins, which are employed in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism of action of 2-Benzylphenyl glycidyl ether involves the reactivity of the epoxide ring. The epoxide group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

  • Phenyl glycidyl ether
  • Benzyl glycidyl ether
  • 2-Methylphenyl glycidyl ether

Comparison: 2-Benzylphenyl glycidyl ether is unique due to the presence of both benzyl and phenyl groups attached to the glycidyl ether moiety. This structural feature imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other glycidyl ethers. The presence of the benzyl group also enhances its solubility in organic solvents and its ability to participate in a wider range of chemical reactions.

Properties

CAS No.

2461-43-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-[(2-benzylphenoxy)methyl]oxirane

InChI

InChI=1S/C16H16O2/c1-2-6-13(7-3-1)10-14-8-4-5-9-16(14)18-12-15-11-17-15/h1-9,15H,10-12H2

InChI Key

WFRNIUYOWYOGTG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

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